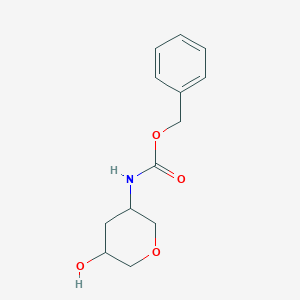

benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(5-hydroxyoxan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEONXIENGFSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroaldol Reaction

The nitroaldol condensation between aldehydes and nitromethane forms β-nitro alcohols, precursors to the tetrahydropyran ring. For example, reaction of (1S,4S)-(−)-camphor-derived aldehyde with nitromethane under BF₃·Et₂O catalysis yields a nitroaldol adduct with >90% diastereoselectivity.

Reaction Conditions :

Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)

Ru-catalyzed DKR reduces β-nitro olefins to enantiomerically enriched nitroalkanes. Using a cinchona alkaloid-derived ligand (e.g., ligand G), the (3R,4R)-configuration is achieved with 98% ee:

Optimized Parameters :

Cyclization Strategies for Tetrahydropyran Formation

Base-Mediated Cyclization

Treatment of nitroalkane intermediates with NaH in THF induces cyclization via alkoxide formation. For example, compound IX cyclizes to the tetrahydropyran core in 92% yield:

Procedure :

Acid-Catalyzed Deprotection and Cyclization

Alternative routes employ acid-mediated deprotection of tetrahydropyranyl (THP) ethers. For instance, p-TsOH in MeOH removes THP groups, facilitating spontaneous cyclization:

Conditions :

Hydroxylation at C5

Sharpless Dihydroxylation

Osmium tetroxide-mediated dihydroxylation of dihydropyran intermediates introduces vicinal diols, later oxidized to the C5 hydroxyl:

Borane-Mediated Hydroboration-Oxidation

BH₃·SMe₂ selectively adds to the less substituted double bond, followed by oxidation with NaBO₃·4H₂O to yield the C5 alcohol:

Conditions :

Industrial-Scale Optimization

Continuous Flow Reactors

Adoption of flow chemistry reduces reaction times and improves safety for nitroaldol and DKR steps:

Green Solvent Alternatives

Replacement of DCM with 2-MeTHF in carbamate coupling reduces environmental impact:

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Nitroaldol-DKR | Ru-catalyzed reduction | 85 | 98 | High |

| Sharpless Dihydroxylation | OsO₄-mediated oxidation | 80 | 99 | Moderate |

| Borane Hydroboration | BH₃·SMe₂ addition | 91 | 97 | High |

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of benzyl 5-oxotetrahydro-2H-pyran-3-ylcarbamate.

Reduction: Formation of benzyl 5-aminotetrahydro-2H-pyran-3-ylcarbamate.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydropyran-Carbamate Family

Benzyl ((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(Hydroxymethyl)-2-Methoxytetrahydro-2H-Pyran-3-Yl)carbamate (CAS: 4704-17-0)

- Molecular Formula: C₁₅H₂₁NO₇ (vs. target compound’s hypothetical C₁₃H₁₅NO₄).

- Key Differences :

- Additional hydroxyl groups at positions 4 and 5.

- A hydroxymethyl (-CH₂OH) group at position 6.

- A methoxy (-OCH₃) group at position 2.

- Impact on Properties: Increased hydrophilicity due to multiple hydroxyls, enhancing aqueous solubility but reducing lipid membrane permeability. Higher molecular weight (327.33 g/mol vs. ~265 g/mol for the target) may limit bioavailability. Potential applications in glycosidase inhibition due to structural similarity to carbohydrate mimics .

Benzyl 5-Hydroxytetrahydro-2H-Pyran-3-Ylcarbamate (Target Compound)

- Hypothetical Molecular Formula: C₁₃H₁₅NO₄.

- Key Features: Single hydroxyl group at position 5 simplifies the structure, improving lipophilicity.

Functional Group Comparison: Carbamates vs. Esters

Benzyl Benzoate (BB)

- Molecular Formula : C₁₄H₁₂O₂.

- Functional Group : Ester (-COO-).

- Applications : Topical treatment for scabies (87% cure rate in clinical studies) .

- Comparison with Target Compound :

- Stability : Carbamates (target) resist hydrolysis better than esters (BB), which may degrade under physiological conditions.

- Bioactivity : BB’s efficacy against parasites is attributed to direct contact toxicity, while carbamates often exhibit mechanism-based inhibition (e.g., acetylcholinesterase inhibition).

Pyran Derivatives with Varied Substituents

2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl)-4-Phenyl-4H-Pyran-3,5-Dicarbonitrile (11a)

- Key Features: Cyano (-CN) groups at positions 3 and 5. Pyrazole ring at position 6.

- Comparison: Electrophilic cyano groups enhance reactivity, making 11a suitable for nucleophilic addition reactions. The target compound’s carbamate group offers stability but lower electrophilicity, favoring different synthetic or biological pathways .

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)

- Key Features: Ethyl ester (-COOEt) at position 3. Cyano group at position 5.

- Comparison: The ester group in 11b is prone to hydrolysis, unlike the target’s carbamate. Potential for divergent pharmacological profiles due to ester vs. carbamate functionalities .

Data Table: Comparative Analysis of Key Compounds

*Hypothetical formula based on structural analysis.

Research Findings and Implications

- Stability vs. Reactivity: The carbamate group in the target compound offers superior hydrolytic stability compared to esters (e.g., BB) and cyano groups (e.g., 11a), making it advantageous for oral drug formulations .

- Structural Complexity: Compounds with multiple hydroxyls (e.g., CAS 4704-17-0) exhibit higher polarity, which may limit blood-brain barrier penetration but enhance solubility for intravenous applications .

- Clinical Relevance : While BB remains a frontline scabies treatment, carbamate derivatives like the target compound could be explored for systemic parasitic infections due to their stability .

Biological Activity

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate, a compound of interest in pharmaceutical and biological research, exhibits a range of biological activities that warrant detailed examination. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique tetrahydropyran ring structure, which is crucial for its biological activity. The synthesis typically involves the following steps:

- Formation of the Tetrahydropyran Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Hydroxy Group : Selective hydroxylation reactions are employed to introduce the hydroxy group at the 5-position.

- Formation of the Carbamate Moiety : Esterification reactions between benzyl alcohol and carbamic acid derivatives yield the final compound.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound has potential as an enzyme inhibitor and receptor binder. Its mechanism of action involves interactions with specific molecular targets, modulating their activity through binding to active sites or allosteric sites.

Key Findings :

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, potentially affecting conditions like obesity and insulin resistance.

- Receptor Binding : It has been investigated for its ability to bind to various receptors, suggesting implications in signaling pathways relevant to cancer and inflammatory diseases .

Antiviral Activity

This compound has been explored for its antiviral properties, particularly against HIV. In vitro studies demonstrated low micromolar inhibitory activity against wild-type HIV-1 strains, indicating its potential as a lead compound in antiviral drug development .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Anti-HIV Studies : A series of experiments showed that derivatives of this compound exhibit significant inhibitory activity against various HIV strains, including resistant mutants. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyl group can enhance potency .

- Anti-inflammatory Effects : In models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate | Methyl group instead of benzyl | Lower receptor binding affinity |

| Ethyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate | Ethyl group instead of benzyl | Reduced enzyme inhibition potency |

The presence of the benzyl group in this compound appears to confer unique binding properties and enhanced biological activities compared to its methyl and ethyl counterparts.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate in laboratory settings?

- Methodological Answer : Adhere to safety protocols outlined in safety data sheets (SDS) for structurally similar carbamates. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation and skin contact; ensure proper ventilation. Store in sealed containers in dry, cool environments to prevent degradation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Carbamate derivatives are typically synthesized via condensation reactions. A general procedure involves refluxing hydroxylated pyran intermediates with benzyl chloroformate in the presence of a base (e.g., triethylamine) and anhydrous solvents like 1,4-dioxane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on carbamate NH (δ 5.5–6.5 ppm) and pyran oxygen signals. High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA)-modified mobile phases ensures purity. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

- Methodological Answer : Optimize stoichiometry of benzyl chloroformate to pyran intermediate (1.2:1 molar ratio) to minimize side reactions. Use catalytic bases (e.g., triethylamine) to deprotonate hydroxyl groups and accelerate carbamate formation. Solvent choice (e.g., tetrahydrofuran for improved solubility) and controlled reflux temperatures (70–80°C) enhance reaction efficiency. Post-reaction quenching with ice-water improves crystallization yields .

Q. What strategies are effective in resolving contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic variations or impurities. Employ recrystallization in mixed solvents (e.g., ethanol/water) to isolate pure phases. Validate melting points using DSC to detect polymorph transitions. Cross-reference X-ray crystallography data (e.g., tert-butyl carbamate analogs) to confirm lattice stability and hydrogen-bonding patterns .

Q. What are the mechanistic considerations for the stability of the carbamate group under varying pH and temperature conditions?

- Methodological Answer : The carbamate group is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order degradation rates. Stabilize the compound in neutral buffers (pH 6–8) and low-temperature storage (4°C). For prolonged stability, lyophilization or inert atmosphere storage (N₂) is recommended .

Notes

- Avoid using abbreviations for chemical names to ensure clarity.

- References to commercial sources (e.g., Combi-Blocks) are excluded per guidelines.

- Methodological answers prioritize reproducibility and align with peer-reviewed protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.